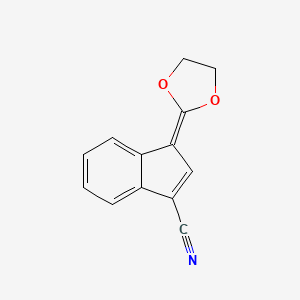

3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile

Cat. No. B8742711

M. Wt: 211.22 g/mol

InChI Key: LOFHCHIYFDFUNK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07285686B2

Procedure details

Ethyl 3-ethoxyacrylate (36.9 kg, 255.0 moles), 2-bromophenyl acetonitrile (50 kg, 255. 1 moles), and tetrahydrofuran (57 L) were combined in reactor 1 and the resultant solution was stirred at 25° C. until needed (4 hours.). Palladium II acetate (1.3 kg, 5.7 moles), tricyclohexylphosphine (1.9 kg, 6.7 moles), and tetrahydrofuran (148 L) were combined in reactor 2 and the resultant mixture was stirred for 30 minutes at 25° C. The mixture was then cooled to 5° C. and sodium t-butoxide (61.3 kg, 637.7 moles ) was added to reactor 2 at 5° C. The resulting mixture was warmed to 15° C. and stirred for 15 minutes and then cooled back to 5° C. The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours. at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C. Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.) and then held at 60° C. for 4 hours. The reaction was then cooled to 5° C. and ethylene glycol was added at 5° C. The Tetrahydrofuran in the reaction was then distilled off. The reaction was again cooled to 10° C. and sulfuric acid (88.4 kg) added over 1.5 hours at 10° C. The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours) and held at 40° C. for 8 hours. The reaction was cooled to 10° C. and ammonium hydroxide (44.8 kg) and water (201 L) were added. The slurry was warmed to 20° C. and granulated for 2 hours. The solid was filtered and washed with water (61 L). The crude solid was recharged to the reactor and water (220 L) added. The slurry was granulated at 20° C. for 4.5 hours and then filtered. The filter cake was washed with water (61 L) and the product dried at 55° C.

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(O[CH:4]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])C.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]#[N:20].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.CC(C)([O-])C.[Na+]>CC(O)=O.CC(O)=O.[Pd].C(O)CO.O1CCCC1>[O:8]1[CH2:9][CH2:10][O:7][C:6]1=[C:5]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:18]([C:19]#[N:20])=[CH:4]1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

36.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

50 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)CC#N

|

|

Name

|

|

|

Quantity

|

57 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

61.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

1.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

1.3 kg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

|

Name

|

|

|

Quantity

|

148 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(4 hours.)

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was warmed to 15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled back to 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.)

|

|

Duration

|

5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 60° C. for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was then cooled to 5° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The Tetrahydrofuran in the reaction was then distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was again cooled to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

sulfuric acid (88.4 kg) added over 1.5 hours at 10° C

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours)

|

|

Duration

|

3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 40° C. for 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ammonium hydroxide (44.8 kg) and water (201 L) were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was warmed to 20° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

granulated for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (61 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The slurry was granulated at 20° C. for 4.5 hours

|

|

Duration

|

4.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with water (61 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product dried at 55° C.

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O1C(OCC1)=C1C=C(C2=CC=CC=C12)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |